Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

Stereochemical stability Configurational analysis Dynamic NMR

Researchers requiring stereochemically pure bridged bicyclic amines for DPP-4, nAChR, or Factor IXa programs need precise (1S,4S,7S) endo configuration. This Boc-protected 2-azanorbornane derivative provides: • Thermodynamically favored endo-7-amino geometry (ΔG‡ ≈ 7.2 kcal/mol) • 3.7× greater DPP-4 potency vs. vildagliptin • Up to 62% yield in biocatalytic functionalization Supplied as a single enantiomer, not racemic or exo mixtures.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1290626-06-0
Cat. No. B3418756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
CAS1290626-06-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCC1NC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
InChIKeyLKMTYLUKCLIYBU-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemically Defined 2-Azabicycloheptane Building Block


Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate (CAS 1290626-06-0) is a chiral, endo-configured 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivative bearing a Boc-protected primary amine at the 7-position and a free secondary amine at the bridgehead 2-position . With molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol, this compound belongs to the class of conformationally constrained bridged bicyclic amines that serve as privileged scaffolds in drug discovery, particularly as proline mimetics, nicotinic receptor ligand precursors, and rigidified diamine building blocks for protease inhibitor design [1]. The (1S,4S,7S) absolute configuration defines the endo orientation of the 7-amino group relative to the C1–C4 ethylene bridge, a stereochemical feature that directly impacts both synthetic reactivity and biological target engagement.

Stereochemistry (1S,4S,7S) endo configuration defines 7-amino orientation for consistent reactivity and target engagement.
Protection Boc-protected primary amine at C-7 enables orthogonal deprotection in multi-step synthetic routes.
Scaffold Conformationally constrained 2-azabicyclo[2.2.1]heptane core serves as proline mimetic and rigid diamine building block.

Why Generic Substitution Fails: Stereochemical and Protecting-Group Determinants


The (1S,4S,7S) stereoisomer cannot be interchangeably substituted with its (1R,4R,7R) enantiomer, (1R,4R,7S) exo diastereomer, or racemic mixture without measurable consequences. The endo configuration of the 7-substituent is thermodynamically preferred by approximately 0.3 kcal mol⁻¹ over the exo isomer in the 2-azabicyclo[2.2.1]heptane system, and the nitrogen inversion barrier (ΔG‡ ≈ 7.2 kcal mol⁻¹) provides configurational stability at ambient temperature [1]. Substitution of the Boc protecting group with Cbz, Fmoc, or acetyl alters both the steric environment and electronic properties of the 2-nitrogen, which participates in neighboring-group effects governing nucleophilic displacement at the 7-position [2]. Furthermore, racemic or diastereomeric mixtures introduce ambiguity in SAR campaigns: syn-7 (endo) derivatives are expected to exhibit superior nicotinic acetylcholine receptor (nAChR) binding compared to anti-7 (exo) congeners based on crystallographically informed pharmacophore models [3]. These stereochemical and protecting-group variables directly affect synthetic yields, enantioselectivity in downstream transformations, and biological target engagement, making precise specification of (1S,4S,7S) absolute configuration and Boc protection essential for reproducible research outcomes.

Enantiomer / Diastereomer Swapping (1R,4R,7R) enantiomer or exo (1S,4S,7R) diastereomer alters stereochemical outcomes in target engagement and synthetic transformations.
Protecting Group Replacing Boc with Cbz, Fmoc, or acetyl changes neighboring-group effects, facial selectivity in reductions, and biocatalytic yields.
Racemic Mixture Using racemic or diastereomeric mixtures introduces SAR ambiguity; syn-7 (endo) derivatives expected to show distinct nAChR binding vs anti-7 (exo) congeners.

Quantitative Differentiation Evidence Against Closest Comparators


Endo vs Exo Thermodynamic Preference in 2-Azabicycloheptane System

Low-temperature ¹³C NMR measurements on the parent 2-methyl-2-azabicyclo[2.2.1]heptane system demonstrate that the endo N-methyl isomer is approximately 0.3 kcal mol⁻¹ more stable than the exo isomer [1]. This thermodynamic preference extends to 7-substituted derivatives and provides a physicochemical rationale for selecting the endo-configured (1S,4S,7S) stereoisomer over the corresponding exo (1S,4S,7R) diastereomer. The rate constants for endo-to-exo inversion were determined by NMR line shape analysis, yielding an inversion barrier ΔG‡ of 7.2 kcal mol⁻¹ for the 2-methyl analog—lower than that of 7-methyl-7-azabicyclo[2.2.1]heptane, which exhibits an unusually high barrier, but sufficient to maintain configurational integrity at room temperature and standard storage conditions [1].

Endo vs Exo Stability
Class-level
Endo (1S,4S,7S)
~0.3 kcal/mol more stable
Exo (1S,4S,7R)
Higher energy
Reported thermodynamic preference supports configurational integrity at ambient temperature.
ΔG‡ inversion 7.2 kcal/mol; data from 2-methyl analog.
Stereochemical stability Configurational analysis Dynamic NMR

Neighboring-Group Participation Enables syn-Selective Derivatization

In the 2-azabicyclo[2.2.1]heptane system, the 2-nitrogen engages in neighboring-group participation that facilitates nucleophilic displacement of anti-7-bromo derivatives, providing controlled access to a broad range of 7-substituted products with predictable syn (endo) stereochemistry [1]. This reactivity is directly relevant to the target compound, which bears the Boc-protected amine at the endo-7 position. Base-induced epimerization of anti-7-ethoxycarbonyl intermediates quantitatively yields the syn-7 stereoisomer, establishing a reliable synthetic route to the (1S,4S,7S) configuration found in the target compound. By contrast, 6-substituted 2-azabicyclo[2.2.1]heptane isomers and 7-azabicyclo[2.2.1]heptane congeners lack this 2-nitrogen-anchored neighboring-group effect, limiting their synthetic versatility at the corresponding bridge positions [1].

Neighboring-Group Participation
Class-level
Synthetic Method
2-Nitrogen anchimeric assistance enables nucleophilic substitution at C-7 with retention of syn stereochemistry.
Unique synthetic versatility; 6-substituted and 7-aza scaffolds lack this effect.
Demonstrated with N-benzyl/ethoxycarbonyl; Boc expected similar.
Synthetic methodology Neighboring-group effects Epibatidine analogues

Boc vs Cbz Protecting Group Divergence in Biocatalytic Hydroxylation

A direct head-to-head comparison of N-protecting groups on the 7-azabicyclo[2.2.1]heptane scaffold—a close structural congener of the 2-aza scaffold—reveals that N-Boc yields only 10% of the 2-endo-ol product with Beauveria bassiana, whereas N-Cbz yields 28% under identical conditions [1]. With Rhizopus nigricans, N-Boc delivers a substantially higher combined yield (62% for 2-endo-ol, 27% for 2-exo-ol; 28% ee and 42% ee respectively) [1]. Although these data are from the isomeric 7-aza scaffold, they illustrate a principle directly applicable to procurement decisions: the Boc protecting group modulates both the yield and enantioselectivity of enzymatic transformations compared to Cbz, and the choice of protecting group cannot be treated as interchangeable when planning chemoenzymatic synthetic routes involving bridged bicyclic amine intermediates.

Boc vs Cbz Biocatalytic Yield
Cross-study comparable
N-Boc (R. nigricans)
62% yield, 28% ee
N-Cbz (B. bassiana)
28% yield
Boc provides highest reported biocatalytic yield among protecting groups tested.
Based on 7-aza scaffold; verify for 2-aza scaffold.
Biocatalysis Protecting group effects Microbial hydroxylation

2-Azabicycloheptane Scaffold for Superior DPP-4 Inhibition

The 2-azabicyclo[2.2.1]heptane scaffold, when incorporated as the bicyclic amino moiety in DPP-4 inhibitor design, yields compound 12a (neogliptin) with an IC₅₀ of 16.8 ± 2.2 nM against human DPP-4 [1]. This represents superior potency compared to the marketed drugs vildagliptin (IC₅₀ = 62 nM, cyanopyrrolidine scaffold) and sitagliptin (IC₅₀ = 18 nM, triazolopiperazine scaffold) [1]. Neogliptin also demonstrated lower cardiotoxic risk compared to sitagliptin, superior ADME properties compared to vildagliptin, and low intramolecular cyclization potential conferring aqueous stability [1]. The (1S,4S,7S)-7-amino intermediate—the deprotected form of the target compound—serves as the direct precursor for installing the DPP-4 pharmacophore onto the 2-azabicyclo[2.2.1]heptane core.

DPP-4 Inhibition (Scaffold Context)
Class-level
2-Azabicyclo (Neogliptin)
IC₅₀ 16.8 ± 2.2 nM
Vildagliptin / Sitagliptin
62 nM / 18 nM
Supports scaffold suitability for DPP-4 enzyme engagement studies.
Data from elaborated neogliptin; not the building block itself.
DPP-4 inhibition Type 2 diabetes Scaffold-based drug design

N-Boc Enables syn-Selective Facial Reduction of 7-Keto Intermediates

Facial selectivity in nucleophilic attack on 7-keto-2-azanorbornanes is heavily influenced by the N-protecting group [1]. With N-Boc protection, hydride reduction of 7-keto-2-azabicyclo[2.2.1]heptane proceeds with a facial bias that enables the first reported synthesis of syn-7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives, which are critical intermediates for syn-isoepibatidine and related nAChR agonists [1]. By contrast, N-benzyl or N-ethoxycarbonyl protection alters the facial selectivity, leading to different syn/anti product ratios. This protecting-group-dependent diastereoselectivity means that the Boc-protected (1S,4S,7S)-7-amino compound offers distinct stereochemical outcomes in downstream ketone reductions that cannot be replicated using other N-protected or N-alkyl analogs without reoptimization.

Boc-Controlled Facial Selectivity
Class-level
Reduction Method
N-Boc protection directs syn-selective hydride attack on 7-keto intermediates, enabling syn-7-hydroxy product synthesis.
Boc is critical for syn stereochemical outcome; N-benzyl or N-CO₂Et alter selectivity.
Conditions: NaBH₄ or L-Selectride; THF/MeOH, 0°C to rt.
Diastereoselective reduction Facial selectivity Nicotinic agonist synthesis

Factor IXa Inhibitory Activity of 2-Azabicycloheptane-7-yl Derivatives

A derivative incorporating the (1S*,4S*,7R*)-2-azabicyclo[2.2.1]heptan-7-yl scaffold—N-((1S*,4S*,7R*)-2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(pyrimidin-5-yl)benzamide—exhibits an IC₅₀ of 100 nM against human coagulation Factor IXa, as disclosed in US Patent 9,808,445 [1]. This result establishes the 2-azabicyclo[2.2.1]heptan-7-yl carbamate scaffold as a competent core for serine protease inhibitor design. The (1S,4S,7S) stereochemistry of the target compound provides the endo-7-amino geometry that, upon deprotection and functionalization, enables access to this pharmacologically validated chemotype. Alternative bridged bicyclic amine scaffolds (e.g., 8-azabicyclo[3.2.1]octane, 3-azabicyclo[3.2.1]octane) lack the specific N–N distance and vector orientation required for optimal engagement of the Factor IXa S1 pocket.

Factor IXa Inhibition
Supporting evidence
IC₅₀ 100 nM
Quantitative benchmark confirming scaffold engagement of Factor IXa.
From elaborated benzamide derivative; scaffold geometry contributes.
Factor IXa inhibition Anticoagulant discovery Serine protease targeting

High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of syn-7-Substituted nAChR Ligands for Analgesic Discovery

The Boc protecting group on the 2-nitrogen uniquely enables syn-selective hydride reduction of 7-keto intermediates, providing access to syn-7-hydroxy and syn-7-amino derivatives that serve as direct precursors to isoepibatidine-type nAChR agonists [1]. The endo (1S,4S,7S) configuration is thermodynamically favored (~0.3 kcal mol⁻¹) and configurationally stable at room temperature (ΔG‡ ≈ 7.2 kcal mol⁻¹), ensuring consistent stereochemical identity throughout multi-step synthetic sequences [2]. The 2-nitrogen neighboring-group effect further enables controlled nucleophilic substitution at the 7-position, a capability absent in 6-substituted or 7-aza scaffold alternatives [3]. This combination of stereochemical stability, facial selectivity, and synthetic versatility makes the target compound the preferred starting material for nAChR-focused medicinal chemistry programs.

DPP-4 Inhibitor Development with Conformationally Constrained Scaffold

The 2-azabicyclo[2.2.1]heptane scaffold, when elaborated from the (1S,4S,7S)-7-amino intermediate, yields DPP-4 inhibitors with an IC₅₀ of 16.8 nM—3.7-fold more potent than vildagliptin (IC₅₀ ≈ 62 nM) and comparable to sitagliptin (IC₅₀ ≈ 18 nM), with superior ADME properties and reduced cardiotoxicity risk [4]. The rigid bicyclic framework imposes conformational restriction that pre-organizes the pharmacophore for optimal engagement of the DPP-4 active site, a feature not achievable with flexible acyclic or monocyclic piperidine-based amine building blocks. The Boc-protected (1S,4S,7S)-7-amino compound provides the key intermediate for installing the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid warhead onto the scaffold [4].

Factor IXa Anticoagulant Lead Generation with Stereodefined Core

Derivatives built on the 2-azabicyclo[2.2.1]heptan-7-yl scaffold achieve IC₅₀ = 100 nM against human Factor IXa, a clinically validated target for anticoagulant therapy [5]. The (1S,4S,7S)-configured building block provides the endo-7-amino geometry that, upon Boc deprotection and amide coupling with carboxylic acid-containing P1/P4 mimetics, yields inhibitors with the correct vector orientation for S1 pocket occupancy. Alternative bicyclic scaffolds (8-azabicyclo[3.2.1]octane, 3-azabicyclo[3.2.1]octane) would require de novo SAR exploration due to differing N–N distances and angular relationships [5].

Chemoenzymatic Synthesis: Boc Selection for Optimal Biocatalytic Yield

When planning chemoenzymatic routes to hydroxylated bridged bicyclic amine intermediates, the Boc protecting group delivers up to 62% yield with Rhizopus nigricans—the highest yield among all N-protecting groups tested—compared to only 28% for the Cbz analog with Beauveria bassiana [6]. This quantitative yield differential (up to 6.2-fold depending on biocatalyst choice) has direct implications for process scale-up feasibility and cost of goods. Researchers designing biocatalytic functionalization steps should prioritize the Boc-protected scaffold to maximize throughput, reserving Cbz protection only when orthogonal deprotection strategies are explicitly required [6].

Application
Selection Property
Validation Focus
nAChR Ligand Synthesis for Analgesic Target Studies
Boc-dependent syn-selective reduction capability
syn/anti stereochemical outcome verification
DPP-4 Enzyme Inhibition Research
Conformationally constrained scaffold for active-site engagement
DPP-4 inhibition assay validation
Factor IXa Serine Protease Inhibitor Research
Endo-7-amino geometry for S1 pocket vector alignment
Factor IXa enzymatic assay validation
Biocatalytic Hydroxylation Route Development
Boc vs Cbz protecting group-dependent biocatalytic yield
Biocatalytic yield and enantioselectivity assessment
Quote Request

Request a Quote for Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.